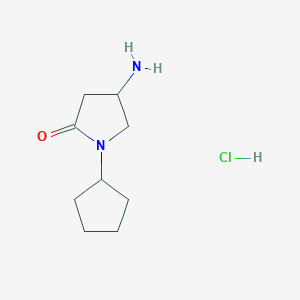

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1351647-51-2 . It has a molecular weight of 176.65 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-1-cyclopropyl-2-pyrrolidinone hydrochloride . Its InChI Code is 1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H . This indicates that the compound has a pyrrolidinone ring with a cyclopropyl group and an amino group attached .Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 176.64 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Hydroxyproline Derivatives as Asymmetric Organocatalysts

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is used in the synthesis of hydroxyproline-derived amino acids and amides. These compounds act as organocatalysts in asymmetric reactions, such as aldol reactions and Michael additions. This research emphasizes their role in green chemistry due to their recyclability and use in water systems (Zlotin, 2015).

Synthesis of 4-Aminobutanenitrile

This compound is involved in the synthesis of 4-Aminobutanenitrile, a precursor to pyrroline and pyrrolidine. This compound is significant in developing therapeutics for neurological disorders like Parkinson's and Alzheimer's disease (Capon et al., 2020).

Synthesis and Biological Activities of Coordination Compounds

Research has been conducted on coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes with aminoethanoic acid and pyrrolidine-2-carboxylic acid. These compounds show potential antimicrobial and cytotoxic activities, indicating the versatility of this compound in medicinal chemistry (Aiyelabola et al., 2017).

Synthesis and Bioactivities of 4‐Amino Derivatives of Tetramic Acid

The 4-Amino derivatives of tetramic acid, for which this compound is a precursor, have been studied for their potential herbicidal, fungicidal, insecticidal, and antitumor activities. Some derivatives have shown promising results against specific targets (Liu et al., 2014).

Corrosion Inhibition Performance

Research on the corrosion inhibition properties of pyridine derivatives, including this compound, revealed their effectiveness in protecting mild steel in hydrochloric acid environments. This application highlights its significance in industrial chemistry and materials science (Xu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-1-cyclopentylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7-5-9(12)11(6-7)8-3-1-2-4-8;/h7-8H,1-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPIQRPLXJNONQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)

![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)

![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)

![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)